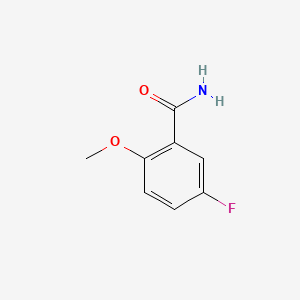

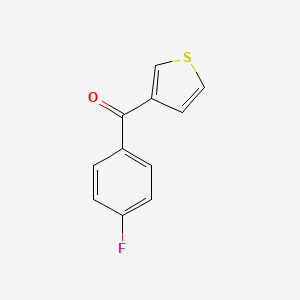

3-(4-Fluorobenzoyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Chemical Reactions Analysis

While specific chemical reactions involving 3-(4-Fluorobenzoyl)thiophene are not mentioned in the literature, studies on similar thiophene derivatives have been conducted . For instance, fluorescence quenching studies have been performed on a thiophene substituted 1,3,4-oxadiazole derivative . The results suggest that the fluorescence quenching is due to diffusion assisted dynamic or collisional quenching .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties : A study by Saeed et al. (2011) focused on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which were characterized by multiple spectroscopic techniques. The study revealed insights into the conformational properties of these compounds, which is crucial for understanding their potential applications (Saeed, Erben, Shaheen, & Flörke, 2011).

Magnetic Resonance Studies : Hirohashi, Inaba, and Yamamoto (1975) explored the magnetic resonance of bicyclic thiophene derivatives, including structures related to 3-(4-Fluorobenzoyl)thiophene. Their work provided insights into the through-space H–F coupling over seven bonds, which is significant for understanding the electronic properties of these compounds (Hirohashi, Inaba, & Yamamoto, 1975).

Crystal Structure Analysis : Nagaraju et al. (2018) reported the synthesis and crystal structure of a compound closely related to 3-(4-Fluorobenzoyl)thiophene. Their study provided detailed information on the molecular and crystal structure, contributing to the understanding of how such structures can be utilized in material science and pharmaceuticals (Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva, 2018).

Fluorophore Development : Research by Obayashi et al. (2021) involved the development of 4,4'-bibenzo[c]thiophene fluorophores with substituents on the thiophene rings, which are relevant to the study of fluorobenzoyl thiophene derivatives. Their findings are essential for applications in fluorescence-based technologies (Obayashi, Miho, Yasui, Imato, Akiyama, Ishida, & Ooyama, 2021).

Polymer Synthesis and Characterization : King and Higgins (1995) synthesized and characterized novel substituted benzo[c]thiophenes, including fluorobenzoyl derivatives. They explored the potentials for n- and p-doping in transparent conducting polymers, which is significant for applications in electronic devices (King & Higgins, 1995).

Polymerization and Physical Properties : DeSimone et al. (1992) prepared polymers using thiophene-containing monomers, including derivatives similar to 3-(4-Fluorobenzoyl)thiophene. The study provided insights into the effects of varying the exocyclic bond angle on the physical properties of the polymers (DeSimone, Stompel, Samulski, Wang, & Brennan, 1992).

Wirkmechanismus

Target of Action

The primary target of 3-(4-Fluorobenzoyl)thiophene is N-myristoyltransferase (NMT) , an enzyme that plays a crucial role in the life cycle of Leishmania major, a protozoan parasite . This compound has been studied for its potential as an antileishmanial agent .

Mode of Action

3-(4-Fluorobenzoyl)thiophene interacts with its target, NMT, through a variety of interactions including hydrophobic, π-stacking, and hydrogen bonding . These interactions contribute to the compound’s binding affinity for the leishmanial enzyme, which is higher than its affinity for the human version of NMT .

Biochemical Pathways

The compound’s interaction with nmt suggests it may disrupt the life cycle of leishmania major

Pharmacokinetics

The compound’s antileishmanial activity suggests it may have suitable pharmacokinetic properties for this application .

Result of Action

It has been observed that the compound exhibits antileishmanial activity, suggesting it may inhibit the growth or survival of leishmania major .

Eigenschaften

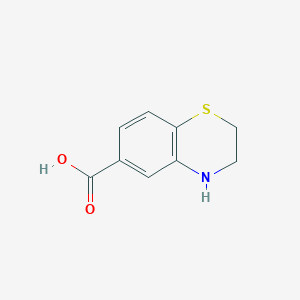

IUPAC Name |

(4-fluorophenyl)-thiophen-3-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGIMADSKZUFOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CSC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50591594 |

Source

|

| Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64844-96-8 |

Source

|

| Record name | (4-Fluorophenyl)(thiophen-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50591594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[3,4-b]pyrazine](/img/structure/B1318907.png)